

An In-Depth Technical Guide to Dimethyldiphenyltin: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name:	Dimethyldiphenyltin
CAS No.:	1080-43-9
Cat. No.:	B094608

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldiphenyltin, a member of the organotin family, is a versatile chemical compound with significant applications in organic synthesis. Its unique chemical structure, featuring both methyl and phenyl groups attached to a central tin atom, imparts specific reactivity that is of considerable interest to researchers in academia and industry. This guide provides a comprehensive overview of **dimethyldiphenyltin**, covering its core properties, synthesis, key applications, and essential safety information.

Core Properties of Dimethyldiphenyltin

Dimethyldiphenyltin is a colorless liquid at room temperature.^{[1][2][3]} Its fundamental properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	1080-43-9	[3]
Molecular Formula	C ₁₄ H ₁₆ Sn	[4]
Molecular Weight	302.99 g/mol	[4]
Appearance	Colorless liquid	[1][2][3]
Boiling Point	308.0 ± 25.0 °C (Predicted)	
Water Solubility	Insoluble	
Density	Not available	
Melting Point	Not available	

Synthesis of Dimethyldiphenyltin

A common and effective method for the laboratory-scale synthesis of **dimethyldiphenyltin** involves the reaction of a Grignard reagent with a suitable tin halide precursor. The following protocol outlines a typical procedure.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize **dimethyldiphenyltin** from dichlorodimethylstannane and phenylmagnesium bromide.

Materials:

- Dichlorodimethylstannane (Me₂SnCl₂)
- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether
- Anhydrous toluene

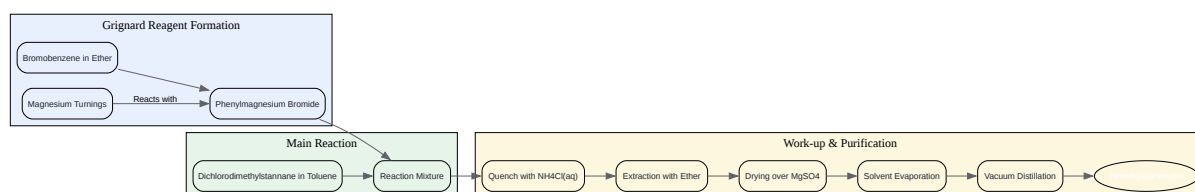
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon source)

Procedure:

- Preparation of Phenylmagnesium Bromide (Grignard Reagent):
 - In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
 - Add a small crystal of iodine to activate the magnesium.
 - Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.
 - Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.
 - Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction with Dichlorodimethylstannane:
 - Cool the Grignard reagent solution to 0 °C in an ice bath.
 - Prepare a solution of dichlorodimethylstannane in anhydrous toluene.
 - Add the dichlorodimethylstannane solution dropwise to the cooled Grignard reagent with vigorous stirring.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by vacuum distillation to yield pure **dimethyldiphenyltin** as a colorless oil.[5]

Diagram of the Synthesis Workflow:



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Caption: Workflow for the synthesis of **dimethyldiphenyltin** via a Grignard reaction.

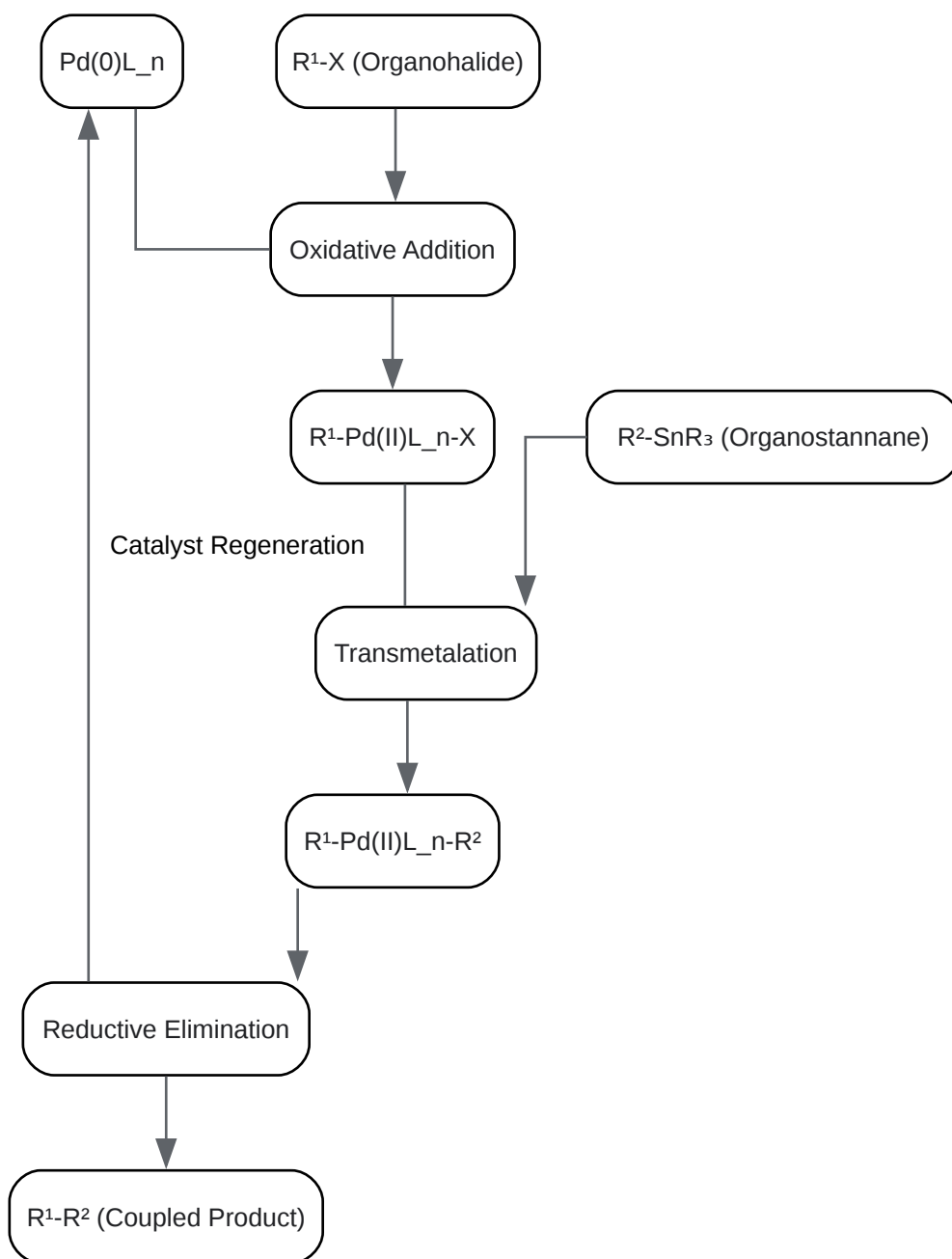
Applications in Organic Synthesis

Organotin compounds, including **dimethyldiphenyltin**, are valuable reagents in organic synthesis, most notably in cross-coupling reactions.

The Stille Coupling Reaction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide or triflate. This reaction is a powerful tool for the formation of carbon-carbon bonds. **Dimethyldiphenyltin** can serve as a source of phenyl groups in Stille coupling reactions.

Generalized Stille Coupling Mechanism:



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Toxicological Profile and Safety Considerations

While specific toxicological data for **dimethyldiphenyltin** is limited, it is crucial to handle it with care, as organotin compounds as a class are known to exhibit toxicity. The neurotoxicity of related compounds, such as dimethyltin (DMT), has been studied. Perinatal exposure to DMT

in rats has been shown to lead to developmental neurotoxicity, including learning deficits and changes in brain weight. Trimethyltin, another related compound, is a well-established neurotoxin.

Safety Precautions:

- Handling: All manipulations should be carried out in a well-ventilated fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Waste Disposal: Dispose of all waste containing **dimethyldiphenyltin** in accordance with local, state, and federal regulations for hazardous chemical waste.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of **dimethyldiphenyltin**.

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the phenyl protons. The methyl protons will appear as a singlet, with satellite peaks due to coupling with the tin isotopes (^{117}Sn and ^{119}Sn). The phenyl protons will appear as multiplets in the aromatic region of the spectrum.
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbons and the different carbons of the phenyl rings.[6]

Conclusion

Dimethyldiphenyltin is a valuable organometallic reagent with established utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development. Further investigation into its specific toxicological profile and its potential applications in medicinal chemistry is warranted.

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